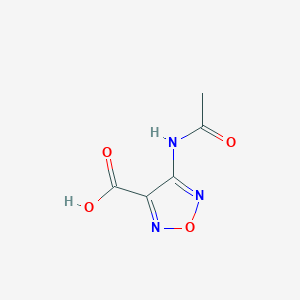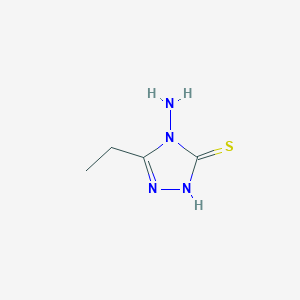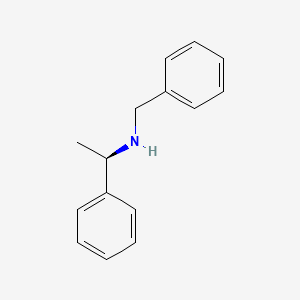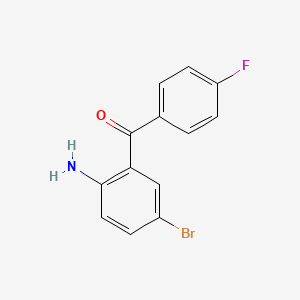
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone
Übersicht
Beschreibung
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C13H9BrFNO It is a derivative of benzophenone, where the phenyl rings are substituted with amino, bromine, and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromobenzaldehyde and 4-fluorobenzene.
Condensation Reaction: The aldehyde group of 2-amino-5-bromobenzaldehyde reacts with 4-fluorobenzene in the presence of a base, such as potassium carbonate, to form the corresponding benzophenone derivative.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Wirkmechanismus
The mechanism of action of (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit specific signaling pathways involved in cell proliferation and inflammation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone
- (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone Hydrochloride
Comparison:
- Structural Differences: The position of the fluorine atom or the presence of additional heterocyclic rings can significantly alter the compound’s properties.
- Uniqueness: (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
(2-amino-5-bromophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXFXBLNORUZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362087 | |
| Record name | (2-AMINO-5-BROMOPHENYL)(4-FLUOROPHENYL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395101-26-5 | |
| Record name | (2-AMINO-5-BROMOPHENYL)(4-FLUOROPHENYL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)
![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)
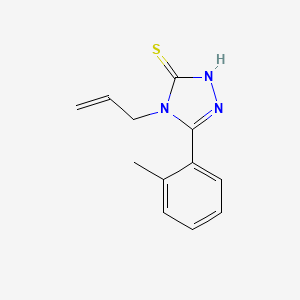
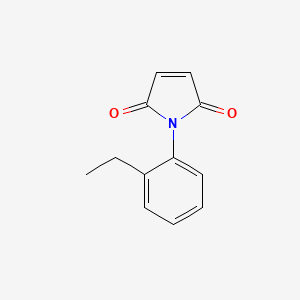

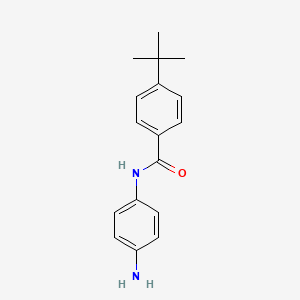
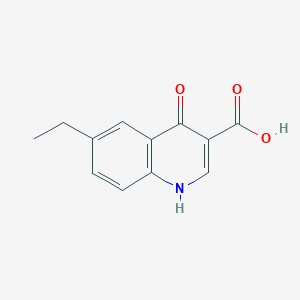
![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

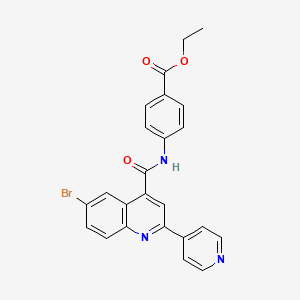
![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)
